what is the chemical structure of Cryptofolione
what is the chemical structure of Cryptofolione
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Cryptofolione, a naturally occurring δ-lactone. It covers its chemical structure, physicochemical and spectroscopic properties, biological activities, and methodologies for its synthesis and isolation.
Chemical Identity and Structure
Cryptofolione is a 6-substituted 5,6-dihydro-α-pyrone, a class of natural products characterized by a 5,6-dihydro-α-pyrone ring, a 1,3-diol or 1,3,5-triol system, and a trans-styryl skeleton.[1] First isolated from species of the Cryptocarya genus, its structure has been elucidated through spectroscopic methods and confirmed by total synthesis.[2] The absolute configuration of the naturally occurring enantiomer has been established as (6R,10S,12R).[1][3]
The definitive chemical structure is presented below:
IUPAC Name: (2R)-2-[(1E,4R,6S,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one
Chemical Formula: C₁₉H₂₂O₄
Molecular Weight: 314.38 g/mol
SMILES: C1C=CC(=O)O[C@H]1/C=C/C--INVALID-LINK--O">C@HO
Physicochemical and Spectroscopic Data
Quantitative data for Cryptofolione are summarized in the tables below. These include identifiers, computed physicochemical properties, and nuclear magnetic resonance (NMR) data.
Chemical Identifiers and Properties
| Parameter | Value | Reference |
| CAS Number | 160098-78-2 | N/A |
| Molecular Formula | C₁₉H₂₂O₄ | N/A |
| Molecular Weight | 314.38 g/mol | N/A |
| Absolute Configuration | (6R,10S,12R) | [1][3] |
| Specific Rotation [α]D²⁴ | +48° (c 0.011, CH₂Cl₂) | [1] |
| XLogP3 | 2.7 | N/A |
| Hydrogen Bond Donors | 2 | N/A |
| Hydrogen Bond Acceptors | 4 | N/A |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectral data for a synthetic stereoisomer corresponding to the natural product ([6R,10S,12R]-1R ) are presented below. The data were recorded in CDCl₃. The spectral data of the synthetic compound were found to be in agreement with those reported for the natural isolate.[1]
| Carbon Position | Chemical Shift (δ, ppm) for 1R |
| 2 | 163.5 |
| 3 | 121.5 |
| 4 | 145.2 |
| 5 | 30.6 |
| 6 | 78.1 |
| 1' | 131.7 |
| 2' | 130.4 |
| 3' | 40.4 |
| 4' | 68.0 |
| 5' | 45.1 |
| 6' | 72.0 |
| 7' | 130.8 |
| 8' | 132.8 |
| 1'' | 136.9 |
| 2'', 6'' | 126.5 |
| 3'', 5'' | 128.5 |
| 4'' | 127.7 |
Note: ¹H NMR spectra of the synthetic stereoisomers were also found to be very similar to that of the natural product, confirming the structural assignment.[1]
Biological Activity
Cryptofolione has been evaluated for its biological effects, showing moderate antiparasitic properties. However, its therapeutic potential may be limited by its cytotoxicity, indicating a narrow therapeutic window.
| Activity Type | Assay Details | Result | Reference |
| Trypanocidal | Trypanosoma cruzi trypomastigotes | 77% reduction in parasite number at 250 µg/mL | [2] |
| Leishmanicidal | Leishmania spp. promastigotes | Mild inhibitory effect | [2] |
| Cytotoxicity | Macrophages and T. cruzi amastigotes | Moderate cytotoxicity observed | [2] |
The similar magnitude of its cytotoxic and trypanocidal effects suggests a lack of selectivity for the parasite over host cells.[2]
Experimental Protocols
Isolation from Natural Sources
Cryptofolione has been isolated from the fruits of Cryptocarya alba and the bark of other Cryptocarya species.[2] While specific, detailed protocols vary between publications, a general workflow can be described as follows.
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Preparation of Plant Material: The plant material (e.g., fruits, bark) is collected, dried, and ground into a fine powder to increase the surface area for extraction.
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Solvent Extraction: The powdered material is subjected to extraction with an organic solvent, such as dichloromethane (B109758) or ethanol, to isolate secondary metabolites.
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Fractionation: The resulting crude extract is concentrated and then partitioned between immiscible solvents (e.g., hexane, ethyl acetate (B1210297), and water) to separate compounds based on polarity.
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Chromatographic Purification: The fraction containing Cryptofolione is subjected to multiple rounds of column chromatography. This typically involves silica (B1680970) gel chromatography followed by size-exclusion chromatography (e.g., Sephadex LH-20).
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Final Purification: High-performance liquid chromatography (HPLC) is often used as a final step to obtain pure Cryptofolione.
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Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including NMR (¹H, ¹³C, COSY, HMBC), mass spectrometry (MS), and infrared (IR) spectroscopy.
Representative Total Synthesis
Several total syntheses of Cryptofolione have been reported. These routes often employ key modern synthetic reactions to control the stereochemistry of the molecule. A representative strategy involves the synthesis of two key fragments followed by their coupling via an olefin cross-metathesis reaction.
Key Methodologies:
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Asymmetric Aldol Reactions: Reactions such as the Mukaiyama or Evans aldol reactions are used to set key stereocenters in the side chain, starting from materials like trans-cinnamaldehyde.
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Diastereoselective Reductions: The reduction of ketone intermediates is performed using reagents that afford high diastereoselectivity to establish the correct 1,3-diol relationship.
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Asymmetric Allylation: Brown or Keck allylation reactions are employed to introduce homoallylic alcohol moieties with high enantiomeric excess.
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Olefin Metathesis: Ring-closing metathesis (RCM) or cross-metathesis (CM) are powerful C=C bond-forming reactions used to either form the lactone ring or to couple the side-chain fragment with the lactone fragment.
Biosynthesis Pathway
The biosynthesis of Cryptofolione has not been fully elucidated experimentally. However, its structure suggests a mixed acetate-shikimate pathway. Computational tools have been used to propose a plausible biosynthetic route involving polyketide synthase (PKS) machinery.
This proposed pathway involves the condensation of a starter unit derived from the shikimate pathway (cinnamoyl-CoA) with extender units from the acetate pathway (malonyl-CoA) via a Type I Polyketide Synthase. The resulting linear polyketide undergoes a series of post-PKS modifications, including reductions and ultimately cyclization, to yield the final Cryptofolione structure.
